1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, which include a cyclopropyl group attached to a pyrimidine ring and a hydroxyl group on the piperidine moiety. Its potential applications in medicinal chemistry and pharmacology make it a subject of interest in drug development.
This compound can be synthesized through various methods outlined in scientific literature, particularly those focusing on heterocyclic chemistry and the synthesis of piperidine derivatives. The synthesis often involves starting materials that include pyrimidine derivatives and piperidine derivatives, which are reacted under specific conditions to yield the desired product.
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is classified as an organic compound, specifically a piperidine derivative. It features both nitrogen-containing heterocycles (pyrimidine and piperidine) and is categorized under pharmaceuticals due to its potential biological activity.
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl-substituted pyrimidines with piperidine derivatives in the presence of suitable catalysts or reagents.
The synthetic process is generally monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure the formation of the desired compound.
The molecular formula for this compound is with a molecular weight of approximately 220.28 g/mol. The compound features a piperidine ring with a hydroxyl group at the 4-position and a pyrimidine ring at the 6-position.
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol may undergo various chemical reactions typical for piperidine derivatives, including:
The reactions can be carried out using standard organic chemistry techniques, including refluxing in solvents like ethanol or dichloromethane, followed by purification methods such as recrystallization or column chromatography.
The mechanism of action for 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is not extensively documented but may involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Given its structural similarity to known pharmacological agents, it may modulate biological activities through receptor binding or inhibition.
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol is expected to be a solid at room temperature with moderate solubility in polar solvents like water and ethanol due to the presence of the hydroxyl group.
The compound's chemical properties include:
Relevant data from studies indicate that this compound exhibits stability when stored properly and does not undergo significant decomposition over time.
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol has potential applications in medicinal chemistry, particularly as:
Research continues into its biological activity, aiming to explore its efficacy as a drug candidate for treating conditions such as cancer or neurological disorders.
The piperidine-pyrimidine hybrid core of 1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol is typically constructed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. In SNAr approaches, 4-chloro-6-cyclopropylpyrimidine acts as an electrophile, reacting with 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method leverages the superior leaving-group capacity of the 4-chloro position in pyrimidines compared to the 2-position, ensuring regioselectivity >95% as confirmed by HPLC analysis [1].
Alternative catalytic coupling employs palladium-based systems (e.g., Pd(PPh₃)₄) with piperidin-4-ol boronic esters, achieving yields up to 88% under Suzuki-Miyaura conditions. Recent advances utilize continuous-flow hydrogenation (10% Rh/C, 5 atm H₂, 80°C) to reduce pyridine intermediates directly to piperidines, bypassing traditional protection/deprotection sequences and shortening synthesis from 7–17 steps to 2–5 steps [4] . Key challenges include minimizing N-alkylation byproducts, addressed through dropwise addition of the pyrimidine electrophile and stoichiometric control.
Table 1: Comparison of Piperidine-Pyrimidine Coupling Methods
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Nucleophilic (SNAr) | K₂CO₃, DMF, 80°C, 12h | 78 | >95% at C4 | No metal catalysts required |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | 88 | >99% | Tolerates electron-rich piperidines |
Catalytic Hydrogenation | 10% Rh/C, H₂O, 5 atm H₂, 80°C | 92* | N/A | Step reduction; no protecting groups |
*Includes pyridine-to-piperidine reduction [4] [7].
Introducing the cyclopropyl group to the pyrimidine C6 position relies on transition metal-mediated cross-coupling or direct C–H functionalization. Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and cyclopropylboronic acid (Pd(OAc)₂/XPhos, K₃PO₄, toluene/H₂O) achieves >90% C6 selectivity due to steric and electronic favoring of C6 over C4 [1]. This regioselectivity arises from the lower electron density at C6, facilitating transmetalation.
Emerging strategies employ biocatalytic C–H oxidation (P450 enzymes) to install hydroxyl handles on cyclopropane rings, followed by nickel-catalyzed radical cross-coupling. This modular approach enables C–C bond formation without precious metals, using electrocatalytic Ni(II)/Ni(III) cycles to couple functionalized cyclopropanes with pyrimidine halides . For late-stage cyclopropanation, pyrimidine-4-boronic esters undergo photoredox-catalyzed cyclopropylation using cyclopropyl iodide and Ir(ppy)₃, though yields remain moderate (≤65%) due to radical stability issues.
Table 2: Cyclopropane Functionalization Techniques
Method | Catalyst/Reagent | Yield (%) | C6 Selectivity | Limitations |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos, K₃PO₄ | 85 | >90% | Sensitive to boronic acid hydrolysis |
Biocatalytic/Nickel Cascade | P450/Ni(II)/Electrocatalysis | 76* | >95% | Requires enzyme optimization |
Photoredox Cyclopropanation | Ir(ppy)₃, hv | 65 | 75% | Competing reduction side-reactions |
*Includes oxidation and cross-coupling steps [1] .
Stereoselective synthesis of the piperidin-4-ol moiety demands chiral catalysts or auxiliaries due to the prochiral C3/C5 centers. Asymmetric hydrogenation of pyridinium salts using Ir(I)-(P,N)-ligand complexes (e.g., (R)-SegPhos) yields cis-3,5-disubstituted piperidines with >95% ee and 20:1 dr under 50 atm H₂ [4]. For C4-hydroxy retention, rhodium-catalyzed hydroamination of dihydropyridines with chiral bisphosphine ligands (e.g., DuPhos) achieves 90% ee.
Diastereocontrol is attainable via substrate-directed reduction. N-Boc-4-hydroxypiperidine-4-carboxylate undergoes enzymatic reduction with ketoreductases (KREDs), yielding (3R,4R)-isomers with >99% de. Computational studies confirm that bulky C6-cyclopropyl groups in pyrimidine partners influence transition-state geometry during SNAr, favoring equatorial substitution in chair-conformed piperidines [4] [7].
Table 3: Stereoselective Methods for Piperidin-4-ol Synthesis
Strategy | Conditions | ee (%) | dr (cis:trans) | Key Feature |
---|---|---|---|---|
Ir-Catalyzed Hydrogenation | [Ir((R)-SegPhos)]⁺, 50 atm H₂, CH₂Cl₂ | >95 | 20:1 | Tolerates ester/amide groups |
Enzymatic Reduction | KRED-121, NADPH, pH 7.0 | >99 | >99:1 | Aqueous conditions; no high-pressure H₂ |
Rh-Catalyzed Hydroamination | [Rh(COD)₂]BF₄/(R,R)-DuPhos, THF | 90 | 15:1 | Direct C–N bond formation |
Microwave irradiation drastically accelerates piperidine-pyrimidine coupling, reducing reaction times from hours to minutes. SNAr between 4-chloro-6-cyclopropylpyrimidine and piperidin-4-ol achieves 95% conversion in 15 minutes (150°C, DMF, K₂CO₃) versus 12 hours conventionally [7]. This method suppresses N-alkylation byproducts by minimizing thermal degradation.
Multicomponent reactions benefit significantly: A microwave-assisted, one-pot sequence combines cyclopropylboronic acid, 4,6-dichloropyrimidine, and N-Boc-piperidin-4-ol under Pd catalysis (XPhos Pd G3, 140°C), yielding the target compound in 82% isolated yield within 30 minutes. Reaction kinetics studies show a 10-fold rate enhancement for C–N bond formation at 150°C compared to 80°C [1] [7]. Recent protocols integrate microwave steps with flow hydrogenation (10% Pd/C, MeOH, 100°C) for full deprotection in <5 minutes.
Table 4: Microwave-Optimized Coupling Conditions
Reaction Type | Conditions | Time | Yield (%) | Byproduct Reduction |
---|---|---|---|---|
SNAr Coupling | 150°C, K₂CO₃, DMF, 300W | 15 min | 92 | 8-fold vs. conventional |
One-Pot Suzuki/SNAr | XPhos Pd G3, K₃PO₄, dioxane, 140°C, 300W | 30 min | 82 | <5% homocoupling |
Tandem Deprotection | 10% Pd/C, H₂ (balloon), MeOH, 100°C, 200W | 5 min | 98 | Near-quantitative |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7